molecular formula C20H22BrN5O2S B2387691 N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide CAS No. 1251603-36-7

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide

Cat. No.: B2387691
CAS No.: 1251603-36-7
M. Wt: 476.39
InChI Key: YZPZSKUPFZWWAA-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a mesitylsulfonyl group, a 3-fluorobenzyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The mesitylsulfonyl group is introduced through a sulfonylation reaction, while the 3-fluorobenzyl group is added via a nucleophilic substitution reaction. The carboxamide group is then formed through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorobenzyl)-2-methoxy-N-tetradecylacetamide
  • N-(3-fluorobenzyl)-3-methylbenzylamine
  • Succinic acid, 3-fluorobenzyl tetradecyl ester

Uniqueness

N-(3-fluorobenzyl)-1-(mesitylsulfonyl)-3-methylpiperidine-3-carboxamide is unique due to the presence of the mesitylsulfonyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the piperidine ring.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN5O2S/c1-13-7-8-16(15(21)11-13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZSKUPFZWWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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